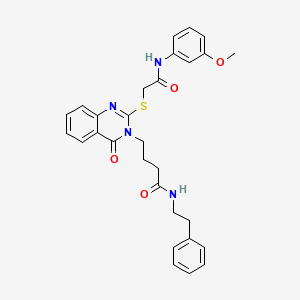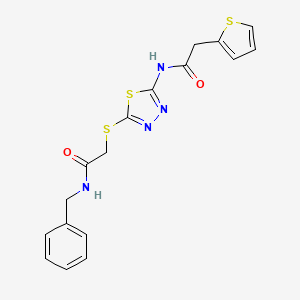
N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a thiophene ring, an acetamido group, and a thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene and thiadiazole rings would contribute to the compound’s aromaticity, while the acetamido group would introduce polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds often undergo a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, aromaticity, and the presence of various functional groups would all influence its properties .Scientific Research Applications
Synthesis and Antitumor Activity
Research on derivatives of similar heterocyclic compounds has shown potential antitumor activities. For instance, a study by Yurttaş, Tay, and Demirayak (2015) explored the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were evaluated for their antitumor activity in vitro against various human tumor cell lines. Compounds exhibited considerable anticancer activity against some cancer cell lines, highlighting the significance of structural modification in heterocyclic compounds for antitumor activity enhancement (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory Agents
Another research application involves the synthesis of 5-substituted benzo[b]thiophene derivatives, which possess potent anti-inflammatory activity. Radwan, Shehab, and El-Shenawy (2009) synthesized a series of C5-substituted benzo[b]thiophenes, demonstrating their potential as anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).
Antimicrobial Activity
The synthesis and evaluation of heterocyclic compounds for antimicrobial activity is another significant area of research. Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and evaluated them for their antimicrobial activity against various bacterial and fungal strains. Most of the tested compounds displayed promising antimicrobial activities, indicating their potential as therapeutic agents against microbial infections (Rezki, 2016).
Insecticidal Assessment
The exploration of heterocyclic compounds for insecticidal properties is yet another application. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study illustrates the potential of such compounds in developing new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may also target the Mycobacterium tuberculosis bacterium or one of its essential proteins.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other benzothiazole-based anti-tubercular compounds , it might inhibit the growth of the Mycobacterium tuberculosis bacterium
Biochemical Pathways
Given its potential anti-tubercular activity , it might interfere with the metabolic pathways of the Mycobacterium tuberculosis bacterium, thereby inhibiting its growth and proliferation.
Result of Action
If it indeed exhibits anti-tubercular activity , it might result in the inhibition of the growth and proliferation of the Mycobacterium tuberculosis bacterium.
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c22-14(9-13-7-4-8-24-13)19-16-20-21-17(26-16)25-11-15(23)18-10-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQCGLRICFWTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
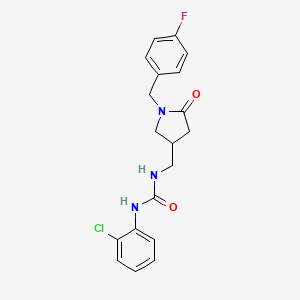
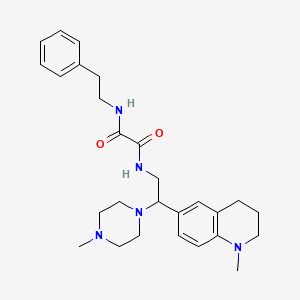
![ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2872539.png)

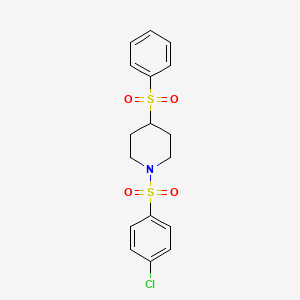
![5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2872545.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2872546.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)
![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)
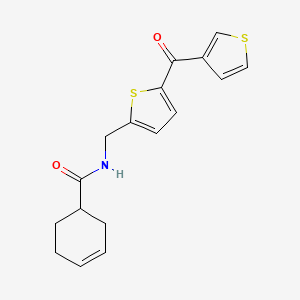
![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)
![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)
![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)
